molecular formula C19H21FN2O B2386116 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 952992-96-0

4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No. B2386116
CAS RN: 952992-96-0
M. Wt: 312.388
InChI Key: SYJSRSVKKCQUSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is often carried out in a multi-step manner . For instance, intermediate pyrrolidine derivatives can be obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .


Molecular Structure Analysis

The molecular formula of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is C17H17FN2O. The molecular weight is 284.33 g/mol.


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal biochemical processes in which it is involved.

Pharmacokinetics

The compound’sphysicochemical properties , such as its molecular weight and structure, suggest that it may have good bioavailability .

Result of Action

The inhibition of SDH by 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can lead to a decrease in ATP production. This can affect various cellular processes, potentially leading to cell death. In the context of its antifungal activity, this can result in the inhibition of fungal growth .

properties

IUPAC Name

4-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-17-7-5-16(6-8-17)19(23)21-12-11-15-3-9-18(10-4-15)22-13-1-2-14-22/h3-10H,1-2,11-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJSRSVKKCQUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

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